molecular formula C9H12BrNO B1148881 3-Bromo-4-isobutoxyaniline CAS No. 1247349-99-0

3-Bromo-4-isobutoxyaniline

Cat. No.: B1148881
CAS No.: 1247349-99-0
M. Wt: 230.10168
InChI Key:
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Description

3-Bromo-4-isobutoxyaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by a bromine atom at the third position and an isobutoxy group at the fourth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-isobutoxyaniline typically involves a multi-step process:

    Nitration: The starting material, 4-isobutoxyaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group.

    Bromination: Finally, the compound is brominated to introduce the bromine atom at the third position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common reagents used include nitric acid for nitration, hydrogen gas or other reducing agents for reduction, and bromine or brominating agents for bromination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-4-isobutoxyaniline can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are used.

    Substitution: Reagents like nitric acid, sulfuric acid, and bromine are employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

Chemistry: 3-Bromo-4-isobutoxyaniline is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-isobutoxyaniline depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the isobutoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    3-Bromoaniline: Lacks the isobutoxy group, making it less versatile in certain applications.

    4-Isobutoxyaniline:

    3-Bromo-4-methoxyaniline: Similar structure but with a methoxy group instead of an isobutoxy group, leading to different chemical properties.

Uniqueness: 3-Bromo-4-isobutoxyaniline is unique due to the combination of the bromine atom and the isobutoxy group on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications.

Properties

IUPAC Name

3-bromo-4-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKULKPCOFGZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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